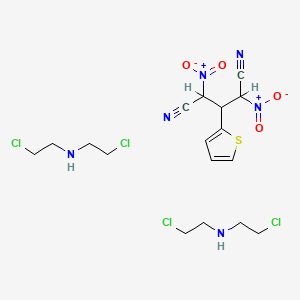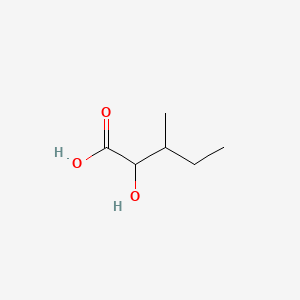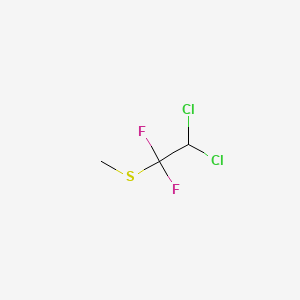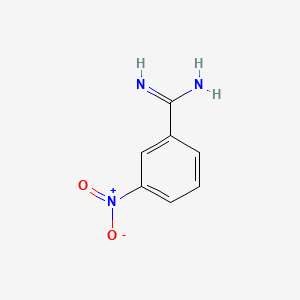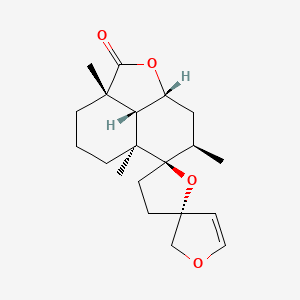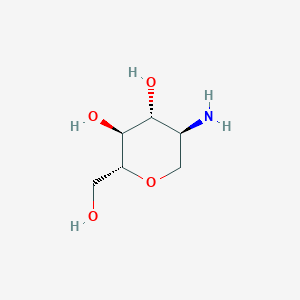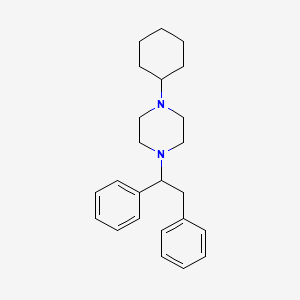
IC 6 (analgesic)
Overview
Description
MT-45, also known as 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a synthetic opioid analgesic developed in the 1970s by Dainippon Pharmaceutical Co. in Japan. It was initially created as an alternative to morphine for pain relief. MT-45 is chemically distinct from other opioid drugs, making it a unique compound in the realm of synthetic opioids .
Preparation Methods
The synthesis of MT-45 involves the reaction of 1,2-diphenylethylamine with cyclohexylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
MT-45 undergoes several types of chemical reactions, including:
Oxidation: MT-45 can be oxidized to form hydroxylated metabolites. Common reagents for this reaction include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction of MT-45 can lead to the formation of reduced derivatives, although this is less common.
Substitution: MT-45 can undergo substitution reactions where one of its functional groups is replaced by another. .
Scientific Research Applications
Chemistry: MT-45 is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: Research on MT-45 includes its metabolic pathways and the identification of its metabolites using techniques such as liquid chromatography-mass spectrometry.
Medicine: Although initially developed for pain relief, MT-45’s use in medicine is limited due to its potential for abuse and adverse effects.
Industry: MT-45 is primarily of interest in forensic toxicology for the identification of novel psychoactive substances in biological samples .
Mechanism of Action
MT-45 exerts its effects by binding to opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. The primary molecular targets of MT-45 are the μ-opioid receptors, which are responsible for its analgesic effects. Additionally, MT-45 has been shown to interact with other non-opioid receptors, although these interactions are not fully characterized .
Comparison with Similar Compounds
MT-45 is often compared to other synthetic opioids such as:
AH-7921: Another synthetic opioid with similar analgesic properties.
U-47700: A potent synthetic opioid with a different chemical structure but similar effects.
Fentanyl: A well-known synthetic opioid that is much more potent than MT-45.
2F-MT-45: A fluorinated analogue of MT-45 that is more potent as a μ-opioid receptor agonist .
MT-45 is unique due to its distinct chemical structure and its development as an alternative to morphine. its potential for abuse and adverse effects have limited its use in clinical settings.
Properties
CAS No. |
52694-55-0 |
|---|---|
Molecular Formula |
C24H32N2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-(1,2-diphenylethyl)piperazine |
InChI |
InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2 |
InChI Key |
IGBRRSIHEGCUEN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
(+,-)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine MT 45 MT-45 MT-45, (R)-isomer MT-45, (S)-isomer MT-45, dihydrochloride MT-45, dihydrochloride, (+-)-isomer MT-45, dihydrochloride, (R)-isomer MT-45, dihydrochloride, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


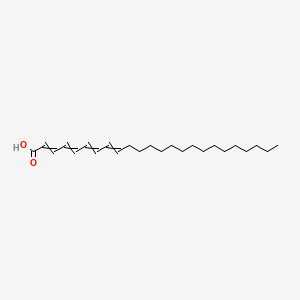



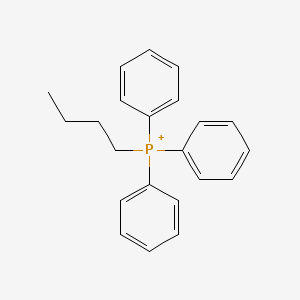

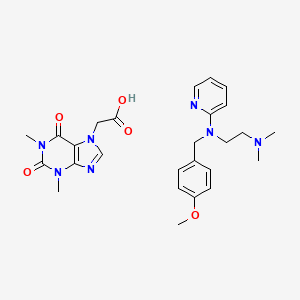
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)
